Bienvenue dans la boutique en ligne BenchChem!

(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol

PROTAC linker Bioconjugation chemistry Step-economy synthesis

(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol is a C11H22N2O spirocyclic building block (MW 198.31 g/mol, purity ≥95%) that embeds a tertiary amine, a secondary amine, and a primary alcohol within a conformationally constrained 3,9-diazaspiro[5.5]undecane core. The scaffold belongs to a class extensively exploited for muscarinic receptor antagonism, orexin receptor modulation, and GABA-A receptor antagonism.

Molecular Formula C11H22N2O
Molecular Weight 198.31
CAS No. 2241129-09-7
Cat. No. B2925907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol
CAS2241129-09-7
Molecular FormulaC11H22N2O
Molecular Weight198.31
Structural Identifiers
SMILESCN1CCC2(CCNCC2CO)CC1
InChIInChI=1S/C11H22N2O/c1-13-6-3-11(4-7-13)2-5-12-8-10(11)9-14/h10,12,14H,2-9H2,1H3
InChIKeyDTOJNEFHXWNTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol (CAS 2241129-09-7): A Spirocyclic Diamine–Alcohol Scaffold for Selection-Sensitive Medicinal Chemistry


(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol is a C11H22N2O spirocyclic building block (MW 198.31 g/mol, purity ≥95%) that embeds a tertiary amine, a secondary amine, and a primary alcohol within a conformationally constrained 3,9-diazaspiro[5.5]undecane core . The scaffold belongs to a class extensively exploited for muscarinic receptor antagonism, orexin receptor modulation, and GABA-A receptor antagonism [1]. Its orthogonal N- and O-handles enable sequential functionalisation without transient protection, a feature that distinguishes it from mono‑amine or keto‑spiro comparators.

Why (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol Cannot Be Replaced by Common Diazaspiro Analogs Without Consequence


Superficially similar 3,9-diazaspiro[5.5]undecane congeners differ sharply in H-bond donor/acceptor count and ionisation profile, which directly control solubility, logP, and synthetic accessibility . For instance, the non-hydroxylated 3-methyl-3,9-diazaspiro[5.5]undecane (predicted aqueous solubility 2.5 × 10⁴ mg/L ) lacks the primary alcohol required for ester or carbamate conjugation, while the 2,4-dione variant (logP −0.72 ) introduces unwanted H-bond donors that reduce CNS permeability. The N-Boc protected tert-butyl ester (logP 2.61 [1]) necessitates an additional deprotection step that this free alcohol–amine scaffold eliminates. Therefore, interchange with any of these analogs compromises either the synthetic vector diversity or the physicochemical profile of the final construct.

Quantitative Differential Evidence for (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol Against Its Closest Procurement Alternatives


Orthogonal Amine–Alcohol Functionality Versus Single-Amines: Synthetic Step Economy

The target compound is the only commercially available 3,9-diazaspiro[5.5]undecane that simultaneously bears a free secondary amine (position 3) and a primary alcohol (position 1–CH₂OH) without the need for protecting-group manipulation. By contrast, the PROTAC linker 3-azaspiro[5.5]undecane-9-methanol (MedChemExpress HY-159598) offers only one amine and one alcohol, precluding independent N‑alkylation on two nitrogen centers . The tert-butyl 9-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 918653-13-1) blocks the secondary amine as a Boc derivative, requiring a two‑step deprotection–conjugation sequence that directly impacts laboratory throughput [1].

PROTAC linker Bioconjugation chemistry Step-economy synthesis

Predicted LogP Profile Favouring Oral Bioavailability Over the 2,4-Dione Series

While no experimentally measured logP is published for the target compound, the closest structural comparator with a measured value, 9-methyl-3,9-diazaspiro[5.5]undecane-2,4-dione (CAS 1342231-45-1), exhibits a logP of −0.72, which falls below the typical CNS drug-likeness window (logP 1–4) . The target compound lacks the two carbonyl groups that drive the dione’s hydrophilicity; based on the fragment constant of the hydroxymethyl substituent and the logP of 1.35 for 3-methyl-3,9-diazaspiro[5.5]undecane [1], its logP is expected to lie in the 1.0–1.8 range, positioning it favourably for oral absorption according to the Lipinski and CNS MPO rules.

Lipophilicity prediction Drug-likeness CNS drug design

Aqueous Solubility Advantage Conferred by the Hydroxy-methyl Group

The addition of a single hydroxymethyl group to the 3,9-diazaspiro[5.5]undecane core is expected to markedly enhance aqueous solubility relative to the non-hydroxylated parent. 3-Methyl-3,9-diazaspiro[5.5]undecane shows a computed solubility of 2.52 × 10⁴ mg/L (25 °C water) ; the target compound, which contains an extra H-bond donor–acceptor pair, is estimated via ACD/Labs fragment solubility increments to exceed 5 × 10⁴ mg/L, consistent with the broad solubility enhancement observed for spirocyclic amino-alcohols over their de‑oxy analogs.

Aqueous solubility Formulation science Fragment-based drug discovery

Spirocyclic Rigidity versus Flexible Diamine Linkers: Impact on Target Engagement Entropy

The rigid spiro[5.5]undecane framework restricts the two piperidine rings to a perpendicular arrangement, pre‑organising the amine vectors for binding. In GABA‑A receptor antagonist series, 3,9-diazaspiro[5.5]undecane-based compounds 2027 and 018 displayed nanomolar competitive binding (Ki not disclosed, but functional antagonism confirmed at low μM), whereas flexible linear diamines of comparable MW generated only weak, non‑specific binding [1]. The target compound inherits this rigidity while adding an alcohol exit vector, thus offering the entropic advantage of the spiro scaffold plus an additional directional handle for target interaction.

Conformational restriction Ligand efficiency Scaffold hopping

Commercial Availability in Multi-Gram Quantities versus Custom Synthesis of Unsubstituted Analogs

The target compound is stocked as a catalog item (CymitQuimica ref. 3D-RPD12909) with pricing of €692/50 mg and €1,935/500 mg, indicating established supply lines and the possibility of multi‑gram orders . In contrast, the closest unsubstituted analog, (3,9-diazaspiro[5.5]undecan-1-yl)methanol (lacking the 9-methyl group), is not listed as an off‑the‑shelf product by major aggregators, requiring custom synthesis with lead times typically exceeding 6–8 weeks. The 3-azaspiro[5.5]undecane-9-methanol linker is available only in sub‑milligram quantities at a comparable price point .

Supply chain reliability Lead-time comparison Scale-up feasibility

Lower Polar Surface Area Compared to the 2,4-Dione Scaffold: Implications for Passive Permeability

The target compound lacks the two carbonyl oxygens present in 9-methyl-3,9-diazaspiro[5.5]undecane-2,4-dione, resulting in a substantially lower topological polar surface area (TPSA). The dione’s PSA is calculated at ~60 Ų, whereas the target compound, based on the 15.27 Ų PSA of the parent 3-methyl-3,9-diazaspiro[5.5]undecane [1] plus a 20.2 Ų increment for the primary alcohol, is predicted to be ~35 Ų. This TPSA falls below the 60–70 Ų threshold commonly associated with favourable blood–brain barrier penetration, whereas the dione exceeds the threshold for optimal CNS exposure.

Membrane permeability PSA optimization CNS drug discovery

High-Value Application Scenarios Where (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol Delivers Quantifiable Advantage


PROTAC Linker Design Requiring Dual N‑Alkylation and O‑Conjugation in a Single, Rigid Spirocyclic Core

The scaffold provides a tertiary amine for E3 ligase ligand attachment, a secondary amine for target‑protein ligand connection, and a primary alcohol for additional solubility tuning or PEGylation—all within a compact, conformationally restricted spiro[5.5]undecane framework. Compared to the single‑amine linker 3-azaspiro[5.5]undecane-9-methanol, the target compound enables the construction of heterotrifunctional PROTACs without linker assembly from two separate building blocks, reducing synthetic steps and improving overall yield .

Fragment-Based Lead Discovery Targeting CNS Aminergic GPCRs

With a predicted TPSA (~35 Ų) and logP (~1.0–1.8) that reside within the CNS drug-like space, the compound is suited for fragment screening against dopamine, serotonin, or histamine receptors. Its spirocyclic core mimics the conformational restriction of previously reported D3R‑selective diazaspiro ligands, while the alcohol handle allows rapid fragment elaboration [1]. The compound’s superior solubility relative to the parent 3-methyl scaffold facilitates screening at high fragment concentrations (≥1 mM) without DMSO toxicity.

Scaffold Hopping from 1‑Oxa‑4,9‑diazaspiro[5.5]undecane µ‑Opioid/σ₁ Dual Ligands

Published 1‑oxa‑4,9‑diazaspiro[5.5]undecane derivatives such as EST73502 exhibit dual µ‑opioid agonism and σ₁ antagonism [2]. Replacing the oxa‑bridge with a carbon analog and exploiting the primary alcohol of the target compound for prodrug formation or functionalisation offers a route to novel analgesic candidates with potentially differentiated PK profiles, while retaining the spirocyclic geometry critical for dual‑target engagement.

Parallel Library Synthesis of Muscarinic Antagonist Candidates for Pulmonary Indications

Diazaspiro[5.5]undecane derivatives are well precedented as muscarinic receptor antagonists and β₂‑adrenoceptor agonists for COPD and asthma [3]. The three orthogonal reactive sites on the target compound (tertiary amine, secondary amine, primary alcohol) permit rapid parallel diversification via amide coupling, reductive amination, and Mitsunobu reactions, enabling the construction of a 100‑compound library from a single multifunctional core in fewer synthetic operations than required for mono‑ or di‑functional analogs.

Quote Request

Request a Quote for (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.